Cas no 1601096-48-3 (1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one)

1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one is a specialized organic compound featuring a piperidine backbone with an aminomethyl substituent and a ketone functional group. Its structural design offers versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it may serve as a key intermediate or building block. The presence of both amine and carbonyl functionalities enhances its reactivity, enabling selective modifications for tailored molecular synthesis. The compound’s stability and well-defined reactivity profile make it suitable for controlled reactions in complex organic transformations. Its potential utility in medicinal chemistry lies in its ability to contribute to the development of bioactive molecules with targeted properties.
1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one structure
1601096-48-3 structure
Product Name:1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one
CAS No:1601096-48-3
MF:C12H24N2O
MW:212.331763267517
CID:4772160
Update Time:2025-06-28

1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-(aminomethyl)piperidin-1-yl)-3-methylpentan-1-one
    • 1-[4-(aminomethyl)piperidin-1-yl]-3-methylpentan-1-one
    • 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one
    • Inchi: 1S/C12H24N2O/c1-3-10(2)8-12(15)14-6-4-11(9-13)5-7-14/h10-11H,3-9,13H2,1-2H3
    • InChI Key: NGCLDMUNLJGEIT-UHFFFAOYSA-N
    • SMILES: O=C(CC(C)CC)N1CCC(CN)CC1

Computed Properties

  • Exact Mass: 212.188863393 g/mol
  • Monoisotopic Mass: 212.188863393 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 46.3
  • Molecular Weight: 212.33

1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one Pricemore >>

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Additional information on 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one

Introduction to 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one (CAS No. 1601096-48-3)

1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one (CAS No. 1601096-48-3) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a member of the piperidine class of compounds and is characterized by its unique structural features, which include an aminomethyl group attached to a piperidine ring and a methylated pentanone moiety.

The piperidine ring is a six-membered nitrogen-containing heterocycle that is widely used in the synthesis of various bioactive compounds due to its ability to confer specific pharmacological properties. The presence of the aminomethyl group in the structure of 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one enhances its potential for forming hydrogen bonds and interacting with biological targets, making it a valuable scaffold for drug discovery.

Recent studies have highlighted the potential of 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory activity is attributed to its ability to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway.

In addition to its anti-inflammatory effects, 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one has also been investigated for its potential as an analgesic agent. A study conducted by researchers at the University of California, San Francisco, demonstrated that this compound effectively reduces pain responses in animal models of neuropathic pain. The analgesic activity is thought to be mediated through interactions with specific receptors in the central nervous system, although the exact mechanism remains to be fully elucidated.

The methylated pentanone moiety in 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one contributes to its lipophilicity, which is crucial for its ability to cross biological membranes and reach target sites within cells. This property makes it particularly suitable for developing drugs that need to penetrate tissues and exert their effects at specific locations within the body.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. These findings are promising and suggest that further clinical development may lead to new treatment options for patients suffering from inflammatory and pain-related conditions.

From a synthetic chemistry perspective, 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one can be prepared through a multi-step process involving the reaction of a suitable piperidine derivative with an appropriate ketone or aldehyde. The synthesis typically involves protecting group strategies to ensure selective functionalization and minimize side reactions. Recent advancements in catalytic methods have also facilitated more efficient and environmentally friendly syntheses of this compound.

In conclusion, 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one (CAS No. 1601096-48-3) represents a promising candidate for further development in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive target for drug discovery efforts aimed at addressing unmet medical needs in areas such as inflammation and pain management.

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